HPLC Retention Time: A Distinctive Early Elution Profile Differentiates Impurity A from Erlotinib Parent
The chromatographic behavior of Erlotinib Impurity A is markedly different from the parent drug Erlotinib, a key factor for method development and impurity profiling. Under reversed-phase HPLC conditions, the retention time for Erlotinib Impurity A is approximately 6.65 minutes, whereas Erlotinib elutes at ~17.14 minutes . This significant difference (a reduction of ~10.5 minutes) ensures complete baseline resolution and allows for unambiguous identification and quantification of the impurity without interference from the main API peak.
| Evidence Dimension | Chromatographic Retention Time |
|---|---|
| Target Compound Data | ~6.65 minutes |
| Comparator Or Baseline | Erlotinib (Parent Drug): ~17.14 minutes |
| Quantified Difference | Impurity A elutes approximately 10.5 minutes earlier. |
| Conditions | Reversed-Phase HPLC (column and mobile phase conditions are specific to the cited method). |
Why This Matters
This quantitative difference is critical for analytical method development, ensuring that the impurity peak is well-resolved from the API peak for accurate and precise quantification, a fundamental requirement for QC release testing.
